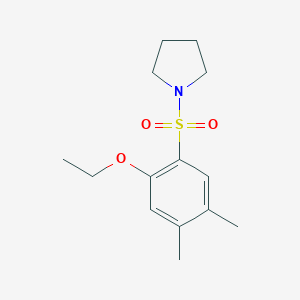
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a sulfonyl group attached to a 2-ethoxy-4,5-dimethylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine typically involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.
相似化合物的比较
Similar Compounds
- 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpiperidine
- 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole
Uniqueness
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine is unique due to its specific substitution pattern and the presence of both the sulfonyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine is a sulfonamide compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a sulfonyl group and an ethoxy-4,5-dimethylphenyl moiety. Its molecular formula is C_{14}H_{19}N_O_3S, and it exhibits properties typical of sulfonamide derivatives, including solubility in organic solvents and stability under various conditions.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit carbonic anhydrase, which plays a role in acid-base balance and fluid secretion.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its analgesic effects. This is particularly relevant in the context of pain management and neuropharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Analgesic Effects
The compound has been evaluated for its analgesic properties. Studies involving animal models demonstrate that it can reduce pain responses, likely through modulation of opioid receptors or inhibition of inflammatory mediators.
Anti-inflammatory Activity
Preclinical studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for developing therapies aimed at chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Analgesic Study : In an animal model published in Pain Research and Management, the compound demonstrated a dose-dependent reduction in pain scores when administered prior to nociceptive stimuli. The study highlighted its potential as a non-opioid analgesic alternative.
- Anti-inflammatory Research : A study detailed in Inflammation Research evaluated the compound's impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant decrease in TNF-alpha and IL-6 levels, supporting its anti-inflammatory potential.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-4-18-13-9-11(2)12(3)10-14(13)19(16,17)15-7-5-6-8-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLIWNZGYOOIMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














